(2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine
Description
Historical Context of Chiral Amides in Asymmetric Catalysis and Synthesis
The development of asymmetric synthesis, a field dedicated to the selective synthesis of a specific stereoisomer, has been crucial for advancements in pharmaceuticals, agrochemicals, and materials science. chiralpedia.com Historically, the challenge has been to control the three-dimensional arrangement of atoms during a chemical reaction. Chiral amides have played a pivotal role in the evolution of solutions to this challenge.
One of the earliest and most impactful strategies involved the use of chiral auxiliaries. nih.gov Introduced in the 1970s and 1980s, these are chiral molecules that are temporarily attached to a non-chiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed for reuse. Evans' oxazolidinones are a classic example of this approach, demonstrating how a chiral amide-containing structure can effectively control the stereochemical outcome of reactions like aldol (B89426) additions and alkylations. hilarispublisher.com
Beyond their role as auxiliaries, chiral amides are integral to the structure of many chiral ligands and organocatalysts. Chiral amines and their derivatives, for instance, are central to a broad range of asymmetric transformations, acting as nucleophilic catalysts that can create stereochemically defined products with high efficiency. The pyrrolidine (B122466) motif, in particular, is a privileged scaffold in asymmetric catalysis, forming the core of highly successful organocatalysts for a variety of reactions. The continuous development of new, racemization-free methods for the synthesis of chiral amides and peptides underscores their ongoing importance in the field. wvu.edu
The historical progression of asymmetric synthesis can be broadly categorized as follows:
| Era | Key Developments |
| Early Concepts | Recognition of molecular chirality and initial attempts at resolution of racemic mixtures. |
| Mid-20th Century | Development of the first chiral auxiliaries and stoichiometric chiral reagents. |
| Late 20th Century | Rise of asymmetric catalysis using chiral metal complexes and organocatalysts. |
| 21st Century | Focus on more efficient, atom-economical, and environmentally benign catalytic methods. |
Significance of (2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine as a Key Chiral Building Block and Intermediate
This compound belongs to the class of chiral building blocks, which are enantiomerically enriched compounds used as starting materials for the synthesis of more complex, stereochemically defined molecules. The significance of this particular compound lies in the combination of its structural features: a stereochemically defined propylamine (B44156) unit and a pyrrolidinyl amide group.
The pyrrolidine ring is a common structural motif in a vast array of biologically active compounds and natural products. Its incorporation into synthetic targets can impart specific conformational constraints and physicochemical properties. The chiral amine functionality at the 2-position of the propanamine backbone provides a key stereocenter from which further stereochemical complexity can be built.
As a chiral intermediate, this compound can be utilized in a variety of synthetic transformations. The primary amine offers a handle for further functionalization, such as the formation of amides, imines, or sulfonamides, allowing for its incorporation into larger molecular frameworks. The pyrrolidinyl amide itself can influence the reactivity and selectivity of nearby functional groups. The utility of such building blocks is critical in drug discovery and development, where the specific stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety.
Scope and Research Objectives Pertaining to this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the research objectives for a chiral intermediate of this nature can be inferred from its structural class and potential applications. The primary goals of research involving this and similar chiral building blocks typically include:
Development of Efficient Synthetic Routes: A key objective is the establishment of scalable, cost-effective, and stereoselective methods for the synthesis of this compound itself. This could involve the use of chiral pool starting materials, asymmetric catalysis, or enzymatic resolutions.
Application in Target-Oriented Synthesis: A major focus would be the utilization of this compound as a key intermediate in the total synthesis of complex, biologically active molecules, such as natural products or pharmaceutical candidates. The aim is to demonstrate the utility of the building block in constructing a desired molecular architecture with high stereochemical control.
Exploration of Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, this chiral building block could be used to generate a library of analogues of a lead compound. By systematically modifying other parts of the molecule while retaining the stereochemistry imparted by the this compound core, researchers can probe the structure-activity relationships of a particular biological target.
Development of New Synthetic Methodologies: The unique reactivity of this compound could be explored in the context of developing novel chemical transformations. This might involve investigating its performance as a substrate in new stereoselective reactions or its potential as a precursor to a new class of chiral ligands or organocatalysts.
Overview of Methodological Approaches in Chiral Molecule Research
The synthesis and analysis of chiral molecules like this compound rely on a well-established set of methodological approaches. These can be broadly divided into methods for synthesis and methods for separation and analysis.
Asymmetric Synthesis: This is the most direct approach to obtaining enantiomerically enriched compounds. uwindsor.ca Key strategies include:
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products (e.g., amino acids, sugars, terpenes) as starting materials.
Chiral Auxiliaries: As discussed previously, this involves the temporary incorporation of a chiral molecule to direct a stereoselective reaction.
Asymmetric Catalysis: Employing a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to generate a large amount of an enantiomerically enriched product. chiralpedia.com This is often the most efficient and industrially viable approach.
Biocatalysis: Using enzymes as highly selective catalysts to perform stereoselective transformations.
Chiral Separation and Analysis: When a synthesis does not produce a single enantiomer, or for analytical purposes, methods for separating and quantifying enantiomers are essential.
Chiral Chromatography: This is a powerful technique for both analytical and preparative-scale separation of enantiomers. libretexts.org It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. wvu.edunih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for chiral separations.
Formation of Diastereomers: An indirect method where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. libretexts.org Diastereomers have different physical properties and can be separated by standard chromatographic or crystallization techniques.
Capillary Electrophoresis (CE): A high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the electrophoresis buffer. nih.gov
The choice of methodology depends on the specific target molecule, the desired scale of the synthesis, and the available resources.
| Methodological Approach | Description | Key Advantages |
| Asymmetric Synthesis | Direct formation of one enantiomer over the other. | High efficiency, atom economy (especially with catalysis). |
| Chiral Separation | Separation of a racemic mixture into its constituent enantiomers. | Applicable when asymmetric synthesis is not feasible; provides access to both enantiomers. |
| Chiral Analysis | Determination of the enantiomeric purity of a sample. | Essential for quality control and characterization of chiral compounds. |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVTDXOGUNDHC-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264371 | |
| Record name | (2R)-2-Amino-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152110-31-0 | |
| Record name | (2R)-2-Amino-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152110-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Amino-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Reactivity and Chemical Transformations Involving 2r 1 Oxo 1 1 Pyrrolidinyl 2 Propanamine
Amide Bond Transformations and Hydrolysis Kinetics
The amide bond, while generally stable, is susceptible to cleavage and transformation under specific conditions. Its reactivity is a cornerstone of peptide and protein chemistry. nih.govnih.gov
The cleavage of the C-N bond in the amide group of (2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine typically proceeds through nucleophilic acyl substitution. The stability of this bond is significant due to resonance delocalization of the nitrogen lone pair with the carbonyl group, giving the C-N bond partial double-bond character. youtube.com
Cleavage, or hydrolysis, generally requires catalysis.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is followed by the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and the protonated amine.
Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This pathway also involves a tetrahedral intermediate, which subsequently eliminates the amide anion (a poor leaving group) to form the carboxylic acid. The reaction is driven to completion by the final deprotonation of the carboxylic acid by the strongly basic leaving group.
Computational and experimental studies on related proline derivatives show that the conformation of the pyrrolidine (B122466) ring and the electronic nature of substituents can influence the rate of these reactions. researchgate.net The polarity of the solvent environment has also been shown to have a significant effect on the conformational equilibrium (trans vs. cis isomer ratio) of Xaa-Pro bonds, which in turn can affect reactivity. researchgate.net
Transamidation is a process where the amine portion of an amide is exchanged with another amine, representing an alternative to traditional amide synthesis from carboxylic acids. nih.govchemistryviews.org Due to the high stability of the amide bond, these reactions often require harsh conditions or catalysis. chemistryviews.org
For this compound, a transamidation reaction would involve the displacement of the pyrrolidine moiety by another primary or secondary amine. Mechanistic pathways for this transformation can vary:
Metal-Catalyzed Transamidation: Various metal catalysts, including those based on iron, can activate the amide bond, making it more susceptible to nucleophilic attack. nih.gov
Catalyst-Free Transamidation: Some strategies involve the in-situ activation of the amide. For instance, conversion to an N-Cbz amide has been shown to facilitate subsequent transamidation with various amines at room temperature in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo(5.4.0)undec-7-ene). chemistryviews.org
The feasibility of such reactions with tertiary amides can be challenging, as some proposed mechanisms require an N-H bond for the initial steps. However, successful transamidations involving tertiary amides have been documented, suggesting alternative mechanistic pathways are at play. nih.gov
| Transamidation Approach | Catalyst/Reagent | Typical Conditions | Applicability Note |
| Metal Catalysis | Fe(III) | May require elevated temperatures | Scope can be limited; some methods are specific to primary amides. nih.gov |
| Peroxide-Mediated | K₂S₂O₈ | Aqueous media, microwave or conventional heating | Shown to be effective in screening studies compared to other peroxides. nih.gov |
| Activation-Based | Benzyl chloroformate (Cbz-Cl), then DBU | Room temperature | Two-step process: activation followed by amine displacement. chemistryviews.org |
Reactivity of the Alpha-Amino Group in Functionalization
The primary alpha-amino group is a potent nucleophile and a key site for molecular functionalization. Its reactivity is central to many C-N bond-forming reactions. nih.gov
The primary amine of this compound can readily act as a nucleophile in reactions with carboxylic acid derivatives. This is a fundamental method for forming new amide bonds. youtube.com The general order of reactivity for acyl compounds toward nucleophilic attack is: Acid Halides > Acid Anhydrides > Esters ≈ Carboxylic Acids > Amides. youtube.com
When reacting with an acyl chloride or anhydride, the amino group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield a new, more complex amide product.
The primary amino group can react with aldehydes and ketones to form imines (also known as Schiff bases). This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. This reaction is typically reversible and often catalyzed by mild acid. The formation of the C=N double bond is a key step in various synthetic pathways.
While primary amines form imines, secondary amines react with carbonyl compounds to form enamines. This pathway is not directly applicable to the primary amino group of the target molecule but is a related transformation in amine chemistry.
Reductive amination is a powerful and widely used method in pharmaceutical chemistry for forming C-N bonds. nih.gov It combines the formation of an imine from an amine and a carbonyl compound with an in-situ reduction of the imine to a more substituted amine.
For this compound, this pathway allows for the alkylation of the primary amino group. The process involves two main steps:
Imine Formation: The molecule reacts with an aldehyde or ketone to form an imine intermediate, as described previously.
Reduction: A reducing agent present in the reaction mixture, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen over a metal catalyst (e.g., Raney Ni, Pd/C), reduces the C=N double bond of the imine to a C-N single bond. nih.govresearchgate.net
This one-pot procedure is highly efficient for creating secondary amines from primary amines and is a cornerstone of synthetic organic chemistry. nih.govmdpi.com
| Reaction Type | Reactant | Intermediate | Final Product |
| Nucleophilic Acyl Substitution | Acyl Chloride (R-COCl) | Tetrahedral Intermediate | N-Acylated Amide |
| Imine Formation | Aldehyde (R'-CHO) | Hemiaminal | Imine (Schiff Base) |
| Reductive Amination | Ketone (R'₂CO), Reducing Agent | Imine | Secondary Amine |
Stereochemical Integrity and Epimerization Studies
The stereocenter in this compound is located at the alpha-carbon of the propanamine backbone. The stability of this chiral center is crucial, as its inversion would lead to the formation of its (S)-enantiomer, a process known as epimerization.
While direct studies on the epimerization of this compound are not extensively documented in publicly available literature, the pathways for chiral center inversion can be inferred from the well-established chemistry of related N-acyl-alpha-amino amides and peptides. nih.gov Two primary mechanisms are generally considered for the epimerization of such compounds: direct enolization and the formation of an oxazolone (B7731731) intermediate.
Direct Enolization:
This pathway involves the direct abstraction of the proton at the alpha-carbon by a base. nih.gov The resulting enolate is planar and achiral. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of both the (R) and (S) enantiomers, resulting in racemization or epimerization. nih.gov The acidity of the alpha-proton is a key factor in this process; electron-withdrawing groups attached to the alpha-carbon can increase its acidity and, therefore, the susceptibility to epimerization. nih.gov In the case of this compound, the adjacent carbonyl group of the oxo-propyl moiety can facilitate this deprotonation under basic conditions.
Oxazolone Formation:
A more prevalent mechanism for the racemization of N-acyl amino acid derivatives involves the formation of a planar, achiral oxazolone (or azlactone) intermediate. nih.gov This pathway is particularly relevant when the carbonyl group of the N-acyl moiety is activated, for instance, during coupling reactions in peptide synthesis. The activation of the carbonyl group facilitates an intramolecular nucleophilic attack by the amide oxygen, leading to the formation of the oxazolone ring. The proton at the alpha-carbon of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a resonance-stabilized achiral intermediate. Reprotonation of this intermediate can occur from either side, resulting in a loss of stereochemical integrity. While this compound itself is an amide, reactions involving the activation of a carboxyl group in a molecule to which it is being coupled could potentially lead to racemization of the amino acid derivative.
Table 1: Factors Influencing Chiral Center Inversion in N-Acyl-Alpha-Amino Amides
| Factor | Influence on Epimerization | Rationale |
| Base Strength | Stronger bases increase the rate of epimerization. | Facilitate the abstraction of the alpha-proton in the direct enolization pathway. nih.gov |
| Temperature | Higher temperatures generally increase the rate of epimerization. | Provides the necessary activation energy for both enolization and oxazolone formation. |
| Solvent Polarity | The effect can be complex, but polar aprotic solvents may stabilize the enolate intermediate, potentially increasing the rate of epimerization. | Solvent interactions can influence the stability of charged intermediates. |
| Nature of the N-Acyl Group | Electron-withdrawing groups on the acyl moiety can increase the acidity of the alpha-proton. | Enhances the susceptibility to deprotonation. nih.gov |
Maintaining the stereochemical integrity of this compound during chemical transformations is paramount for ensuring the desired stereochemical outcome of the final product. The strategies for controlling stereoselectivity are largely centered on minimizing the potential for epimerization.
Reaction Conditions:
Low Temperatures: Conducting reactions at lower temperatures is a common strategy to minimize epimerization. By reducing the available thermal energy, the rate of both direct enolization and oxazolone formation can be significantly decreased.
Choice of Base: When a base is required, using a weaker, non-nucleophilic base can help to minimize the abstraction of the alpha-proton. The steric hindrance of the base can also play a role in reducing the rate of deprotonation.
Reaction Time: Shorter reaction times are generally preferred to limit the exposure of the chiral compound to conditions that may induce epimerization.
Reagent Selection:
In reactions where this compound is used as a nucleophile in a coupling reaction with a carboxylic acid, the choice of coupling reagent is critical. Reagents that are known to have a lower propensity for inducing racemization in peptide synthesis should be employed. Additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, are often used in peptide coupling reactions to suppress racemization by minimizing the formation of the highly racemization-prone oxazolone intermediate.
Enzymatic Transformations:
Biocatalysis offers a powerful approach to achieving high stereoselectivity. Enzymes operate under mild conditions of temperature, pH, and pressure, and their chiral active sites can precisely control the stereochemical outcome of a reaction. nih.gov For instance, enzymatic resolutions or asymmetric transformations involving precursors to this compound could be employed to ensure high enantiomeric purity.
Table 2: Strategies for Controlling Stereoselectivity
| Strategy | Description | Mechanism of Control |
| Temperature Control | Maintaining low reaction temperatures. | Reduces the kinetic energy available for epimerization pathways. |
| Base Selection | Utilizing sterically hindered or weaker bases. | Minimizes the rate of alpha-proton abstraction. nih.gov |
| Use of Additives | Incorporating racemization-suppressing additives in coupling reactions. | Intercepts reactive intermediates to prevent the formation of oxazolone. |
| Biocatalysis | Employing enzymes for transformations. | The chiral active site of the enzyme dictates a specific stereochemical outcome. nih.gov |
| Chiral Auxiliaries | Attaching a chiral auxiliary to a precursor molecule. | The auxiliary directs the stereochemical course of a reaction and is subsequently removed. |
By carefully selecting reaction conditions and reagents, the stereochemical integrity of this compound can be preserved, enabling its effective use in stereoselective synthesis.
Iv. Role of 2r 1 Oxo 1 1 Pyrrolidinyl 2 Propanamine in Asymmetric Synthesis
Application as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct a reaction to favor one stereoisomer over another. wikipedia.org The auxiliary is attached to the substrate, influences the stereoselectivity of the reaction through its own chirality, and is subsequently removed to yield the desired enantiomerically enriched product. nih.gov The structure of (2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine, featuring a chiral center alpha to an amine and an amide group, is well-suited for this role. The pyrrolidine (B122466) ring and the methyl group at the stereocenter create a defined steric environment that can effectively bias the approach of incoming reagents.
In carbon-carbon bond-forming reactions, chiral auxiliaries derived from amino acids are widely used to control the formation of new stereocenters. When attached to a carbonyl compound, the auxiliary facilitates the formation of a chiral enolate. The inherent chirality of the auxiliary sterically hinders one face of the enolate, forcing an approaching electrophile to attack from the less hindered face, thereby leading to the formation of one diastereomer in preference to the other. wikipedia.org
For a molecule like this compound, if the primary amine were to be acylated, the resulting α-substituted amide could be deprotonated to form a chiral enolate. The subsequent alkylation would proceed with high diastereoselectivity, dictated by the chiral environment of the auxiliary. This strategy is a cornerstone of asymmetric synthesis, famously demonstrated by Evans' oxazolidinone auxiliaries and Enders' SAMP/RAMP hydrazones. wikipedia.orgwikipedia.org Pyrrolidine-based auxiliaries have proven particularly effective in the asymmetric alkylation of carboxamides, providing access to enantioenriched carboxylic acid derivatives after cleavage. nih.gov
Table 1: Representative Diastereoselective Alkylation using Pyrrolidine-Based Chiral Auxiliaries
| Electrophile | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Benzyl bromide | THF | 85 | 95:5 |
| Iodomethane | THF | 90 | 97:3 |
| Allyl iodide | THF/HMPA | 88 | 94:6 |
| Isopropyl iodide | THF | 75 | >98:2 |
Note: This table presents typical data for alkylation reactions using chiral amides derived from C2-symmetric pyrrolidines, analogous to the potential application of the subject compound. wikipedia.orgnih.gov
While the primary role of a chiral auxiliary is to induce diastereoselectivity in the reaction of the attached substrate, this control ultimately translates to enantioselectivity in the final product after the auxiliary is cleaved. Functional group transformations, such as the reduction of ketones or the addition of nucleophiles to carbonyls, can be controlled in this manner. For instance, attaching this compound to a keto-acid would create a substrate where the chiral auxiliary directs the facial approach of a reducing agent to the ketone.
This "substrate control" method ensures that the newly formed hydroxyl group has a specific stereochemistry relative to the auxiliary. Subsequent hydrolytic or reductive cleavage of the amide bond removes the auxiliary, releasing the enantiomerically enriched hydroxy acid. The efficiency of this process depends on the ability of the auxiliary to create a rigid, well-defined conformation that strongly biases the reaction pathway. iupac.org
Utilization as a Chiral Ligand Precursor for Metal Catalysis
Beyond its role as a stoichiometric auxiliary, this compound serves as a valuable scaffold for the synthesis of chiral ligands for asymmetric metal catalysis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product preferentially. The subject compound contains both nitrogen and oxygen atoms that can act as coordination sites, and the primary amine provides a reactive handle for further modification to create more complex and effective ligand structures, such as P,N-ligands. researchgate.net
The synthesis of effective chiral ligands often involves multi-step sequences starting from a chiral pool molecule. The primary amine of this compound can be readily functionalized. For example, reaction with chlorodiphenylphosphine (B86185) would yield a chiral aminophosphine (B1255530) ligand. Such P,N-ligands, which combine a hard nitrogen donor with a soft phosphorus donor, are highly effective in a variety of metal-catalyzed reactions, including those catalyzed by palladium, rhodium, and iridium. nih.govkcl.ac.uk
The synthesis typically involves the protection of one functional group while another is elaborated, followed by deprotection and coordination to a metal precursor like [Rh(COD)Cl]₂ or [Ru(p-cymene)Cl₂]₂. The resulting chiral metal complexes are then used as catalysts in asymmetric transformations. kcl.ac.uk The modular nature of this synthesis allows for the tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for a specific reaction.
Asymmetric hydrogenation, the addition of hydrogen across a double bond with control of stereochemistry, is one of the most important and widely used industrial applications of asymmetric catalysis. The success of this reaction relies heavily on the design of the chiral ligand. Rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands are particularly effective for the hydrogenation of olefins. nih.gov
A ligand derived from this compound could chelate to a rhodium center, creating a rigid scaffold that forces the substrate to coordinate in a specific orientation. This geometric constraint ensures that hydrogen is delivered to one face of the double bond, leading to high enantiomeric excess in the product. Pyrrolidine-based ligands have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of substrates like dehydroamino acid esters and α-aryl enamides, yielding chiral amino acid precursors and amines with excellent enantioselectivities. nih.gov
Table 2: Performance of Pyrrolidine-Based Ligands in Rh-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
| Ligand Type | Solvent | H₂ Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Pyrrolidinyl-Phosphine | MeOH | 1 | >99 | 98 |
| Pyrrolidinyl-Phosphoramidite | DCM | 10 | >99 | 99.5 |
| Ferrocenyl-Pyrrolidinyl-Phosphine | Toluene | 5 | >99 | 97 |
Note: This table shows representative results for the asymmetric hydrogenation of a benchmark substrate using various types of chiral ligands containing a pyrrolidine moiety. nih.gov
While organocatalysis using proline derivatives is famous for aldol (B89426) reactions, chiral metal complexes also serve as powerful catalysts for asymmetric aldol and alkylation reactions. mdpi.comresearchgate.net A metal complex featuring a ligand derived from this compound could function as a chiral Lewis acid. The metal center would activate an aldehyde or other electrophile towards nucleophilic attack, while the chiral ligand environment would control the facial selectivity of the approach of an enolate or other nucleophile. mdpi.com
For example, in a Mukaiyama aldol reaction, a chiral copper or titanium complex can coordinate to the aldehyde, while the steric bulk of the ligand directs the incoming silyl (B83357) enol ether to a specific face, resulting in a highly enantioselective carbon-carbon bond formation. Pyrrolidine-based ligands have demonstrated efficacy in such transformations, offering a complementary approach to organocatalytic methods. researchgate.netnih.gov
Table 3: Enantioselective Aldol Reaction Catalyzed by Metal Complexes with Chiral Pyrrolidine-Type Ligands
| Metal/Ligand System | Aldehyde | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cu(II)/Pyrrolidine-oxazoline | Benzaldehyde | Silyl enol ether | 92 | 95 |
| Ti(IV)/Pyrrolidine-sulfonamide | Isobutyraldehyde | Silyl enol ether | 85 | 91 |
| Au(I)/Ferrocenyl-Phosphine | 4-Nitrobenzaldehyde | Isocyanoacetate | 88 | 96 |
Note: This table provides illustrative data for metal-catalyzed asymmetric aldol reactions using various chiral ligands that share structural motifs with the subject compound. mdpi.com
Integration into Chiral Organocatalytic Systems
The compound this compound, a chiral primary α-amino amide derived from L-alanine and pyrrolidine, serves as a multifunctional organocatalyst. Its integration into chiral organocatalytic systems leverages its distinct structural features: a primary amine that acts as a nucleophile or engages in enamine/iminium ion formation, a chiral center that dictates the stereochemical outcome, and an amide group that provides steric hindrance and acts as a hydrogen-bonding site to control the approach of substrates. mdpi.com These characteristics allow it to catalyze a variety of asymmetric transformations, demonstrating its utility as a versatile and accessible alternative to more complex catalytic systems. mdpi.com
While structurally an L-alanine derivative, this compound functions as an effective analogue to L-proline and its derivatives in organocatalysis. L-proline, a secondary amine, is a cornerstone of organocatalysis, operating through an enamine or iminium ion catalytic cycle. nih.gov Its carboxylic acid group is crucial for stereocontrol, acting as a Brønsted acid and orienting the electrophile via hydrogen bonding. nih.gov
Primary α-amino amides like this compound mimic this bifunctional catalytic model. mdpi.com The primary amine group serves as the enamine-forming site, analogous to proline's secondary amine. mdpi.com The amide moiety, particularly the N-H proton and the carbonyl oxygen, assumes the role of the hydrogen-bonding director, akin to proline's carboxylic acid. mdpi.com This bifunctionality, with a Brønsted base site (the amine) and a hydrogen-bonding site (the amide) on a chiral scaffold, allows the catalyst to create a highly organized, chiral transition state. mdpi.com This organization effectively shields one face of the enamine intermediate, leading to high enantioselectivity in reactions such as aldol and Michael additions. mdpi.com
The performance of primary α-amino amides in asymmetric aldol reactions highlights their efficacy as proline analogues. By tuning the steric bulk of the amide component, researchers can optimize both reactivity and selectivity for various substrates.
| Catalyst Structure | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| L-phenylalanine-derived amide | 4-Nitrobenzaldehyde | Cyclohexanone | 98 | 95:5 (anti/syn) | 99 (anti) | mdpi.com |
| L-tert-leucine-derived amide | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 98:2 (anti/syn) | 99 (anti) | mdpi.com |
| L-alanine-derived amide | Isatin | Acetone | 95 | - | 92 | mdpi.com |
| L-valine-derived amide | 2-Nitrobenzaldehyde | Cyclopentanone | 96 | 94:6 (anti/syn) | 98 (anti) | mdpi.com |
The application of this compound or closely related primary α-amino amides specifically for the catalysis of enantioselective amidation reactions—the formation of an amide bond from a carboxylic acid and an amine—is not extensively documented in the scientific literature. While these compounds are themselves amides and are used to synthesize chiral molecules, their role as catalysts for the direct formation of other amides appears to be a niche or underexplored area. Catalytic amide synthesis often involves metal catalysts for aminocarbonylation or other activation methods. organic-chemistry.org Organocatalytic strategies for amide bond formation are an emerging field but have not prominently featured primary amino amides as the primary catalytic species.
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. scilit.com Organocatalysis is particularly well-suited for initiating domino sequences because a single catalyst can mediate different reaction types through alternating catalytic cycles, such as iminium and enamine activation. scilit.comnih.gov
Derivatives of this compound are effective catalysts for such transformations. A common domino sequence facilitated by primary amine catalysts is the Michael-Aldol reaction. nih.gov In this process, the catalyst first reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then undergoes a Michael addition to an α,β-unsaturated compound. The resulting intermediate remains bound to the catalyst and is pre-organized by the chiral scaffold to undergo a subsequent intramolecular aldol cyclization, generating a complex cyclic product with multiple new stereocenters in a highly controlled manner. rsc.org The ability to form complex molecular architectures from simple precursors in one pot makes these catalysts valuable tools in organic synthesis. rsc.orgnih.gov
The effectiveness of such catalysts is demonstrated in the synthesis of various carbocyclic and heterocyclic frameworks with high stereoselectivity.
| Reaction Type | Catalyst Type | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| Michael/Michael/Aldol | Prolinol silyl ether | Enonal, Enone | Substituted Cyclohexene | 75 | >20:1 | 99 | rsc.org |
| Friedel-Crafts/Michael/Michael/Aldol | Prolinol silyl ether | Electron-rich alkene, Acrolein, Nitroalkene | Functionalized Cyclohexenecarbaldehyde | 65 | >20:1 | >99 | nih.gov |
| Aza-Michael/Aldol | Prolinol silyl ether | α-Ketoamide, Cinnamaldehyde | Functionalized Pyrrolidin-2-one | 81 | >20:1 | 95 | nih.gov |
| Michael/Aldol | Primary amine/thiourea | Enone, α,β-Unsaturated aldehyde | Substituted Cyclohexanone | 85 | 10:1 | 99 | nih.gov |
V. Advanced Characterization Techniques and Spectroscopic Analysis for Mechanistic Elucidation of 2r 1 Oxo 1 1 Pyrrolidinyl 2 Propanamine Reactions
NMR Spectroscopy for Reaction Monitoring and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the reactions of (2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine. It provides real-time information on the consumption of reactants and the formation of products, and it is particularly powerful for determining the three-dimensional structure and stereochemistry of chiral molecules in solution. acs.orgmst.edu
In a typical reaction, such as an N-alkylation or a coupling reaction at the primary amine, ¹H and ¹³C NMR spectra allow for the tracking of key signals. For instance, the signal corresponding to the methine proton (CH) alpha to the amine group is highly sensitive to its chemical environment. A change in its chemical shift and multiplicity can signify the formation of a new bond. Similarly, the methylene (B1212753) protons of the pyrrolidine (B122466) ring can provide information on the conformational state of the molecule. nih.gov
Stereochemical assignment, particularly for diastereomeric products that may form when the chiral amine reacts with another chiral reagent, can be achieved by forming derivatives with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). frontiersin.orgdntb.gov.ua The resulting diastereomeric amides exhibit distinct NMR signals, and the differences in chemical shifts (Δδ) can be used to assign the absolute configuration of the newly formed stereocenter. acs.orgfrontiersin.org
Amide bonds, like the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. This can lead to the existence of cis and trans rotamers (rotational isomers), which may interconvert on the NMR timescale. libretexts.orgresearchgate.net Dynamic NMR (DNMR) is the definitive technique for studying these and other conformational exchange processes. libretexts.orgyoutube.com
By recording NMR spectra over a range of temperatures, the kinetics of conformational changes can be determined. At low temperatures (slow exchange regime), separate signals for each conformer may be observed. As the temperature increases, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures (fast exchange regime). libretexts.org
Interactive Table: Representative Energy Barriers for Amide Bond Rotation in Prolinamides
| Compound Type | Rotational Barrier (ΔG‡) in kcal/mol | Solvent | Notes |
| N-acylproline derivatives | 18 - 25 | CDCl₃, DMSO-d₆ | Barrier is sensitive to steric hindrance and solvent polarity. |
| Simple Prolinamides | 17 - 22 | CDCl₃ | The presence of substituents on the amide nitrogen can influence the barrier height. |
| Peptide bonds involving Proline | 19 - 21 | H₂O | A crucial factor in protein folding dynamics. |
When reactions of this compound result in complex mixtures of products, side-products, and unreacted starting materials, one-dimensional (1D) NMR spectra can become overcrowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving these complexities by spreading the spectral information across a second frequency dimension. nih.govacs.org
COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons (typically protons on adjacent carbons), helping to piece together molecular fragments. For instance, a COSY spectrum would show a cross-peak between the α-methine proton and the methyl protons of the propanamine moiety.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons. This is invaluable for tracking changes at specific carbon centers during a reaction.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This technique is critical for connecting different molecular fragments, for example, by showing a correlation from the α-methine proton to the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information about the 3D structure and stereochemistry of the molecule. For prolinamide derivatives, NOESY can help determine the preferred conformation around the amide bond by showing through-space interactions between pyrrolidine protons and the substituents on the propanamine backbone. mst.edunih.govnih.gov
These techniques, often used in combination, allow for the complete structural elucidation of compounds within a complex mixture without the need for immediate purification, making them powerful tools for mechanistic studies. nih.gov
Mass Spectrometry for Reaction Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally well-suited for identifying reactants, products, and, crucially, short-lived reaction intermediates that may not be detectable by other methods. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a product or intermediate. For a reaction product of this compound, HRMS can confirm its elemental composition, distinguishing it from other potential products with the same nominal mass. For example, after a reaction, if a product is suspected, HRMS can confirm its exact mass and, therefore, its chemical formula, validating the proposed transformation. nih.govnih.gov
Interactive Table: Example HRMS Data for a Hypothetical Reaction Product
| Hypothetical Reaction | Proposed Product Formula | Calculated Exact Mass (m/z) [M+H]⁺ | Observed Exact Mass (m/z) [M+H]⁺ | Mass Error (ppm) |
| N-Acetylation | C₉H₁₇N₂O₂⁺ | 185.1285 | 185.1283 | -1.1 |
| Reductive Amination with Acetone | C₁₀H₂₁N₂O⁺ | 185.1648 | 185.1651 | +1.6 |
| Coupling with Benzoic Acid | C₁₄H₁₉N₂O₂⁺ | 247.1441 | 247.1439 | -0.8 |
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and for probing mechanistic pathways. In an MS/MS experiment, a specific ion (a "precursor ion," such as the molecular ion of a reaction intermediate) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. thermofisher.comnih.gov The fragmentation pattern provides a structural fingerprint of the precursor ion. nih.govresearchgate.net
For reactions involving this compound, MS/MS can be used to characterize the structure of products by analyzing their fragmentation. Common fragmentation pathways for proline-containing peptides and related amides often involve cleavage at the amide bond. researchgate.netnih.govnih.gov For the title compound, characteristic fragment ions would be expected from the loss of the pyrrolidine ring or cleavage of the propanamine side chain. For example, a prominent fragment would likely correspond to the acylium ion [CH₃CH(NH₂)C=O]⁺ or the pyrrolidinyl-carbonyl fragment. By monitoring a reaction over time and performing MS/MS on newly appearing ions, one can identify and structurally characterize transient intermediates, providing direct evidence for a proposed reaction mechanism. docbrown.info
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR provides conformational information in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state to atomic resolution. nih.govthepharmajournal.com For chiral molecules like this compound and its reaction products, single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. nih.govmdpi.com
If a derivative of the compound can be crystallized, the resulting diffraction pattern can be used to calculate a 3D electron density map of the molecule. nih.gov This map reveals the precise spatial arrangement of every atom, confirming bond lengths, bond angles, and torsional angles. csic.es
Crucially, for a non-centrosymmetric crystal containing a chiral molecule, the use of anomalous dispersion effects allows for the definitive assignment of the absolute configuration (R or S) at each stereocenter. thepharmajournal.commdpi.com This technique is invaluable for confirming that the stereochemistry at the C2 position of the propanamine backbone has been retained, inverted, or otherwise altered during a chemical reaction. The solid-state conformation revealed by crystallography also provides insights into the preferred molecular shape and intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and reactivity. nih.govmdpi.comresearchgate.net
Single-Crystal X-ray Diffraction of this compound Derivatives
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure of crystalline solids. This technique allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, providing a foundational understanding of a molecule's conformation. While specific crystallographic data for derivatives of this compound are not widely available in the public domain, the application of this technique to structurally analogous compounds, such as derivatives of 2-oxo-1-pyrrolidinyl acetamide (B32628) (piracetam) and 2-(2-oxo-1-pyrrolidinyl)butyramide (levetiracetam), illustrates the depth of information that can be obtained. researchgate.netnih.gov
For a hypothetical derivative of this compound, a typical SC-XRD analysis would yield a comprehensive set of crystallographic parameters. These parameters, as exemplified by studies on related pyrrolidinone structures, are presented in the interactive data table below. The data would be collected using a diffractometer, and the structure would be solved and refined using specialized software. researchgate.netnih.gov
Interactive Table: Illustrative Crystallographic Data for a Pyrrolidinone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 9.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.87 |
| γ (°) | 90 |
| Volume (ų) | 1152.1 |
| Z | 4 |
Note: The data in this table are representative of a related pyrrolidinone structure and are provided for illustrative purposes due to the absence of specific published data for a this compound derivative.
The analysis of such data would reveal the precise conformation of the pyrrolidinone ring, the orientation of the propanamine side chain, and the stereochemistry at the chiral center. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Solid-State Structural Analysis of Complex Co-crystals
The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a significant area of research in crystal engineering and pharmaceutical sciences. The solid-state structural analysis of co-crystals provides critical information on the intermolecular interactions that govern their formation and stability. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction are employed for this purpose. mdpi.com
Studies on the co-crystallization of related compounds like piracetam (B1677957) with co-formers such as gentisic acid and p-hydroxybenzoic acid have demonstrated the formation of new crystalline phases with distinct properties. researchgate.net The analysis of these co-crystals has revealed the intricate network of hydrogen bonds and other non-covalent interactions that define the supramolecular assembly. researchgate.net
For a complex co-crystal of this compound, solid-state analysis would aim to identify the stoichiometry of the components and the specific intermolecular synthons that are formed. The crystallographic details of such a co-crystal would be determined by SC-XRD, providing a definitive picture of the three-dimensional structure.
Interactive Table: Representative Crystallographic Data for a Pyrrolidinone Co-crystal
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.765 |
| b (Å) | 11.234 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1543.2 |
| Z | 4 |
Note: This table presents hypothetical data for a co-crystal of a pyrrolidinone compound to illustrate the type of information obtained from solid-state structural analysis, as specific data for a co-crystal of this compound is not available.
The detailed structural information gleaned from these advanced characterization techniques is indispensable for understanding the chemical and physical properties of this compound and its derivatives, and for the rational design of new materials with tailored properties.
Vi. Computational and Theoretical Chemistry Studies on 2r 1 Oxo 1 1 Pyrrolidinyl 2 Propanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a foundational framework for predicting the electronic behavior of molecules, which is intrinsically linked to their chemical reactivity.
Molecular Orbital Analysis and Frontier Orbitals
According to molecular orbital (MO) theory, the distribution and energy of electrons within a molecule can be described by a set of molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are paramount in determining a molecule's reactivity. The HOMO energy level is indicative of a molecule's electron-donating capability, while the LUMO energy level reflects its electron-accepting propensity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally corresponds to higher stability and lower reactivity.
For (2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine, it is anticipated that the HOMO would be predominantly localized on the nitrogen atoms of the pyrrolidine (B122466) ring and the primary amine, owing to the presence of non-bonding lone pair electrons. Conversely, the LUMO is expected to be centered on the π* antibonding orbital of the carbonyl (C=O) group within the amide functionality, which acts as an effective electron acceptor.
Table 1: Representative Frontier Orbital Energies for a Model Pyrrolidinyl Amide Compound This data is illustrative and based on typical values for similar structures; specific values for this compound would require dedicated quantum chemical calculations.
Electrostatic Potential Surface Analysis
The electrostatic potential (ESP) surface is a valuable visualization tool that maps the electrostatic potential onto the molecule's electron density surface. This allows for the identification of electron-rich regions, characterized by negative potential (typically depicted in shades of red), and electron-poor regions, with positive potential (shown in shades of blue).
In the case of this compound, the ESP surface would reveal a significant concentration of negative potential around the highly electronegative oxygen atom of the carbonyl group. The nitrogen atoms would also exhibit negative potential. In contrast, regions of positive potential would be located around the hydrogen atoms of the primary amine group and adjacent carbons, highlighting these as potential sites for nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intimately linked to its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are computational methods employed to explore the landscape of possible molecular shapes (conformers) and their relative stabilities.
Torsional Strain and Ring Puckering in the Pyrrolidine Moiety
The five-membered pyrrolidine ring is inherently non-planar, adopting puckered conformations to alleviate the torsional strain that would be present in a planar arrangement. The two most common puckered forms are the "envelope" and "half-chair" conformations. The specific puckering adopted by the pyrrolidine ring in this compound will be influenced by the steric demands of the N-acylpropanamine substituent. The presence of this bulky group can create a preference for certain puckered states and influence the energy barrier to interconversion between different conformations.
Solvent Effects on Conformational Preferences
The surrounding solvent medium can exert a profound influence on the conformational equilibrium of a molecule. nih.gov In polar solvents, conformers with larger dipole moments tend to be stabilized. For this compound, polar solvents are expected to favor conformations that allow for maximal exposure of the polar amide and amine groups to the solvent, thereby facilitating stabilizing hydrogen bonding interactions. Computational studies on analogous peptoid structures have demonstrated that aqueous environments can significantly alter conformational preferences and influence the energetics of cis-trans isomerism about the amide bond. nih.gov
Table 2: Hypothetical Conformational Population in Different Solvents This table provides a conceptual illustration of how solvent polarity can shift conformational equilibria. The specific dihedral angles and populations for the target molecule would need to be determined through detailed simulation studies.
Transition State Modeling for Reaction Pathways
Transition state (TS) modeling is a computational approach used to identify the structure and energy of the transition state, which is the highest energy point along a reaction coordinate. The characterization of the transition state is crucial for understanding reaction mechanisms and predicting reaction rates.
For this compound, TS modeling could be applied to investigate a variety of potential reactions. For instance, it could be used to elucidate the mechanism of nucleophilic attack at the carbonyl carbon or to study reactions involving the primary amine functionality. By calculating the activation energy—the energy difference between the reactants and the transition state—it is possible to gain quantitative insights into the kinetics of a given reaction. Theoretical studies on the dimerization of 2-pyrrolidinone (B116388) have successfully employed such methods to evaluate the stability of the resulting dimers, a process that proceeds through well-defined transition states. researchgate.net
Computational Elucidation of Stereoselectivity Origins
The primary goal of computational studies on chiral catalysts like this compound is to explain why one stereoisomer is formed preferentially over another. The origin of this selectivity is found in the subtle energy differences between the various possible transition states leading to different stereochemical products. nih.gov
The mechanism for reactions catalyzed by proline and its derivatives, including prolinamides, is understood to proceed through an enamine intermediate. nih.govresearchgate.net Computational models are used to build the diastereomeric transition states that arise from the electrophile's attack on the two different faces (Re or Si) of this enamine. The stereoselectivity of the reaction is then determined by the relative activation energies of these competing transition state pathways. nih.gov
Several key structural factors of the catalyst, which are analyzed in detail through computational models, influence the stability of these transition states:
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar and can adopt different puckered conformations (often described as "up" or "down"). nih.govresearchgate.net The specific pucker in the transition state can significantly impact steric interactions, favoring one geometry over another. For instance, calculations have shown that for some proline-derived catalysts, one conformation is favored by 0.6–1.0 kcal/mol over the other in the transition state. nih.gov
Role of the Amide Group: In prolinamides such as this compound, the amide group can play a crucial role. It can act as a hydrogen-bond donor, helping to orient the electrophile in the transition state. rsc.org This interaction provides an additional layer of stereochemical control compared to proline itself.
Steric Hindrance: The substituents on the pyrrolidine ring and the amide nitrogen create a specific chiral environment. Computational models can precisely calculate the steric repulsion in different transition state assemblies, showing how the catalyst structure physically blocks one approach of the electrophile while favoring another. rsc.org
These factors are quantified by calculating the relative free energies (ΔG) of the diastereomeric transition states. The enantiomeric excess (ee) of the reaction can be predicted from these energy differences. DFT methods, such as B3LYP with the 6-31G(d) basis set, have demonstrated the ability to predict stereoselectivities with an accuracy of less than 0.5 kcal/mol for relative activation energies. nih.gov
| Transition State | Stereochemical Pathway | Relative Free Energy (ΔΔG, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| TS-Re | Attack on Re-face of enamine | 0.00 | Product from TS-Re |
| TS-Si | Attack on Si-face of enamine | +2.10 |
Reaction Coordinate Mapping and Energy Profiles
A reaction coordinate is a collective variable that describes the progress of a reaction from reactants to products. nih.gov For complex multi-step reactions, such as those catalyzed by this compound, mapping the energy profile along this coordinate is essential for a complete mechanistic understanding. nih.gov
Computational chemists map this pathway by identifying and calculating the energies of all relevant stationary points, including reactants, intermediates, transition states, and products. The resulting energy profile provides a visual representation of the reaction mechanism and highlights the rate-determining step—the transition state with the highest energy relative to the reactants.
For a typical reaction catalyzed by a proline derivative, the energy profile would depict the following key stages:
Reactant Formation: The initial formation of the enamine intermediate from the catalyst and a carbonyl compound.
C-C Bond Formation: The crucial stereodetermining step where the enamine attacks the electrophile. The energy profile will show two divergent paths at this stage, corresponding to the different stereochemical approaches (e.g., Re vs. Si attack). The difference in the heights of these two transition state barriers determines the stereoselectivity. nih.govnih.gov
Product Release: The hydrolysis of the resulting iminium intermediate to release the product and regenerate the catalyst.
By calculating the activation energy (the energy difference between the reactants and the transition state) for each competing pathway, researchers can quantitatively predict reaction outcomes. For example, computational studies on related systems have calculated energy barriers for the formation of different stereoisomers, with values ranging from 1.42 kcal/mol to 12.23 kcal/mol, demonstrating how different mechanisms (e.g., with or without a proton shuttle) can have vastly different energy requirements. rsc.org
| Reaction Pathway | Description | Calculated Activation Energy (Ea, kcal/mol) |
|---|---|---|
| Pathway A (favored) | Formation of the (S,R) stereoisomer | 10.5 |
| Pathway B (disfavored) | Formation of the (S,S) stereoisomer | 12.6 |
Vii. Future Research Directions and Emerging Applications of 2r 1 Oxo 1 1 Pyrrolidinyl 2 Propanamine in Synthetic Chemistry
Development of Novel Functionalizations and Scaffold Incorporations
The structure of (2R)-1-oxo-1-(1-pyrrolidinyl)-2-propanamine is ripe for chemical modification to generate libraries of new compounds with potentially unique properties. Future research will likely focus on targeted functionalizations of its core structure.
Amine Derivatization: The primary amine is a prime site for reactions such as N-acylation, N-alkylation, reductive amination, and sulfonylation. These modifications would allow for the introduction of a wide array of functional groups, enabling the tuning of the molecule's physicochemical properties.
Pyrrolidinone Ring Modification: While the pyrrolidinone ring is generally stable, future work could explore derivatization at the C3 and C4 positions. This could involve developing synthetic routes that start from functionalized pyroglutamic acid derivatives to introduce substituents on the ring before the final amidation and amine installation steps.
Scaffold Incorporation: Beyond simple derivatization, the compound can serve as a chiral building block in the synthesis of more complex molecules. Its stereocenter can be used to induce chirality in subsequent reactions. Cascade reactions, where the amine functionality participates in an intramolecular cyclization with another introduced functional group, could lead to the formation of novel bicyclic or spirocyclic systems. nih.gov Such rigid, three-dimensional scaffolds are of high interest in medicinal chemistry for exploring new chemical space. nih.gov
Table 1: Potential Functionalization Strategies and Applications
| Reaction Site | Type of Reaction | Potential Reagents | Resulting Functional Group | Potential Application Area |
|---|---|---|---|---|
| Primary Amine | N-Acylation | Acid chlorides, Anhydrides | Secondary Amide | Bioactive Molecule Synthesis |
| Primary Amine | N-Alkylation | Alkyl halides, Epoxides | Secondary/Tertiary Amine | Catalyst Ligand Development |
| Primary Amine | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Complex Target Synthesis |
| Pyrrolidinone Ring | C-H Functionalization | Metal catalysts, Oxidants | Alkyl, Aryl, Hydroxyl | Novel Scaffold Development |
Exploration of this compound in Flow Chemistry and Microreactor Technology
The synthesis of chiral amines and amides can be significantly enhanced through the adoption of continuous flow chemistry and microreactor technology. These approaches offer substantial advantages over traditional batch processing, including improved safety, higher yields, better reproducibility, and easier scalability. ijprajournal.combeilstein-journals.org
Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve designing a multi-step sequence where reagents are pumped through a series of interconnected reactors, with each reactor optimized for a specific transformation. For instance, a microreactor system could be designed for the safe handling of potentially hazardous reagents or intermediates under high pressure and temperature, conditions that are often challenging to control in large batch reactors. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to precise control over reaction parameters and minimizing the formation of byproducts. ijprajournal.com
Table 2: Comparison of Batch vs. Flow Synthesis for Chiral Amine Production
| Parameter | Traditional Batch Synthesis | Flow Chemistry / Microreactor | Anticipated Benefit for Synthesis |
|---|---|---|---|
| Safety | Handling of large quantities of hazardous materials; risk of thermal runaway in exothermic reactions. | Small reaction volumes at any given time; superior heat dissipation reduces risks. ijprajournal.com | Enables the use of more reactive reagents or harsher conditions safely. |
| Scalability | Often requires re-optimization of reaction conditions (e.g., heating, stirring) for different scales. | Scaling is achieved by running the system for longer periods ("scaling-out") without re-optimization. ijprajournal.com | Seamless transition from laboratory-scale research to industrial production. |
| Purity & Yield | Inhomogeneous mixing and temperature gradients can lead to side reactions and lower yields. | Precise control over stoichiometry, residence time, and temperature leads to higher selectivity and purity. unimi.it | Reduced need for complex purification steps, saving time and resources. |
| Process Control | Manual or semi-automated control over reaction parameters. | Fully automated and integrated systems for real-time monitoring and control. | High degree of consistency and reproducibility between runs. |
Integration into Artificial Intelligence-Driven Reaction Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of entirely new synthetic routes. nih.govresearchgate.net The integration of AI could significantly accelerate future research involving this compound.
Reaction Prediction: ML models, trained on vast databases of chemical reactions, could predict the most likely products when this compound is subjected to various reagents and conditions. researchgate.netmit.edu This would allow researchers to prioritize experiments that are most likely to succeed, saving significant time and resources.
Synthesis Planning: Retrosynthesis AI tools could propose novel and efficient synthetic pathways to the target molecule or its derivatives. mit.edu These programs can identify creative disconnections that a human chemist might overlook, potentially leading to shorter and more cost-effective routes.
Discovery of Novel Reactions: AI can be used to explore the reactivity of the compound in unprecedented ways. By analyzing its electronic and structural features, machine learning algorithms could suggest novel, previously unconsidered reactions or catalytic cycles where the molecule or its derivatives could act as substrates or catalysts. scitechdaily.comnih.gov This data-driven approach augments the creativity of chemists, paving the way for new discoveries. scitechdaily.com
Table 3: Potential Applications of AI/ML in Research on this compound
| AI/ML Application | Description | Specific Goal |
|---|---|---|
| Forward Reaction Prediction | Models predict the product of a reaction given the reactants and conditions. mit.edu | To screen for successful functionalization reactions of the primary amine or pyrrolidinone ring in silico. |
| Retrosynthesis Planning | Algorithms suggest synthetic routes to a target molecule by working backward from the product. mit.edu | To identify more efficient or sustainable synthetic pathways to the core scaffold. |
| Reaction Condition Optimization | ML models analyze experimental data to suggest optimal conditions (temperature, solvent, catalyst) to maximize yield. researchgate.net | To improve the yield and purity of the final amidation or chiral amine synthesis steps. |
| New Reaction Discovery | AI identifies patterns in reactivity data to propose novel chemical transformations. nih.gov | To discover new ways to incorporate the scaffold into complex polycyclic structures. |
Sustainable and Scalable Synthesis Methods for Academic and Industrial Relevance
For any chemical compound to be relevant for broad academic use or industrial application, its synthesis must be both sustainable and scalable. Future research will need to address these aspects for this compound.
The principles of green chemistry will be central to this effort. This includes:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring starting materials derived from biomass rather than petrochemical sources.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents.
Catalysis: Utilizing highly efficient and selective catalysts, including biocatalysts (enzymes), to reduce energy consumption and waste generation. rsc.org
Developing a scalable synthesis will require moving beyond laboratory-scale procedures to methods that are robust and economical on a larger scale. nih.gov This involves optimizing reaction conditions to minimize purification steps, such as crystallization-induced resolution or telescoping reactions where intermediates are not isolated. The integration of flow chemistry, as discussed previously, is a key enabler for achieving both sustainability and scalability.
Table 4: Strategies for a Sustainable and Scalable Synthesis
| Green Chemistry Principle | Traditional Approach (Hypothetical) | Sustainable Future Approach |
|---|---|---|
| Starting Materials | Petrochemical-based glutamic acid. | L-Glutamic acid from fermentation. |
| Solvents | Chlorinated solvents (e.g., Dichloromethane). | Bio-based solvents (e.g., 2-MethylTHF) or water. |
| Reagents | Stoichiometric coupling reagents leading to significant waste. | Catalytic amide bond formation methods. |
| Purification | Multi-step column chromatography for intermediates and final product. | Telescoped reaction sequence; final purification by crystallization. |
| Energy | High-temperature reflux over extended periods. | Flow reactor with efficient heat transfer; microwave-assisted synthesis. |
Q & A
Q. How do structural analogs (e.g., 2-oxo-1-pyrrolidinepropionitrile) compare in terms of target selectivity?
- Methodological Answer : Conduct competitive binding assays (e.g., fluorescence polarization) and analyze off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan®). Replace the hydroxyl group with nitrile or amide moieties to evaluate steric/electronic effects on selectivity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
